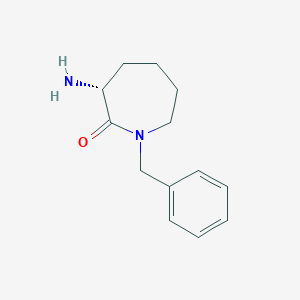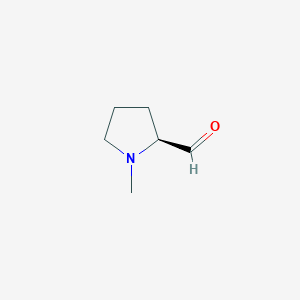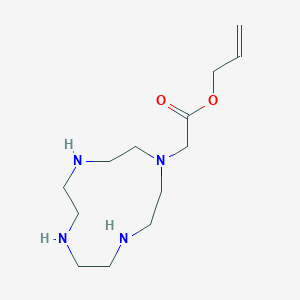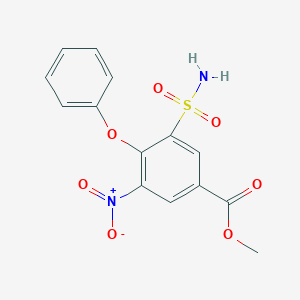
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C14H12N2O7S. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is related to Bumetanide, a loop diuretic used to treat edema associated with heart failure, liver disease, and kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by sulfonation and esterification. The reaction conditions often include the use of concentrated sulfuric acid for sulfonation and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to Bumetanide.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bumetanide: A loop diuretic with similar structural features.
Piretanide: Another diuretic with a related chemical structure.
Furosemide: A widely used diuretic with a different core structure but similar pharmacological effects.
Uniqueness
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O7S |
|---|---|
Molecular Weight |
352.32 g/mol |
IUPAC Name |
methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C14H12N2O7S/c1-22-14(17)9-7-11(16(18)19)13(12(8-9)24(15,20)21)23-10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,20,21) |
InChI Key |
GSCYRFYSMSQVKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
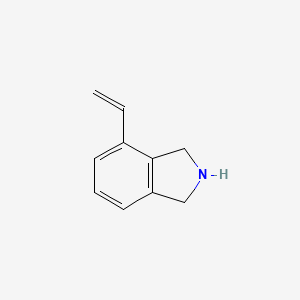
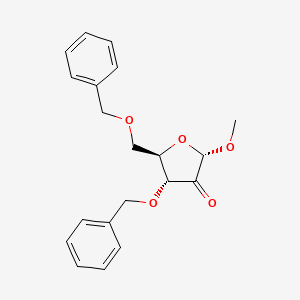
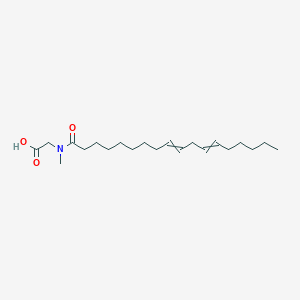
![N-[(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxo(114C)hexan-2-yl]acetamide](/img/structure/B1505459.png)

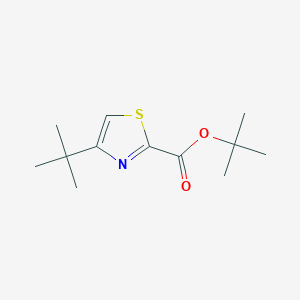
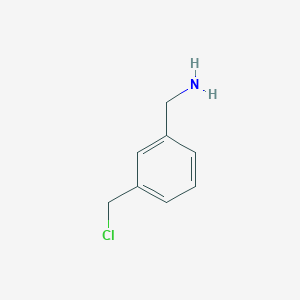
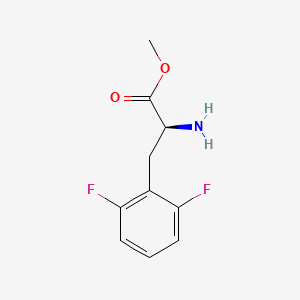
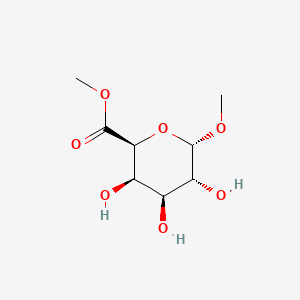

![6,8-Dibromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1505485.png)
